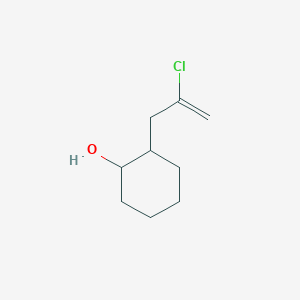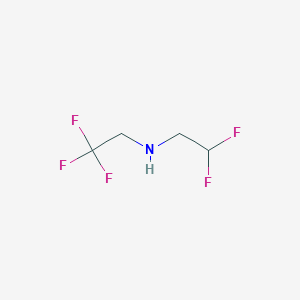
N-(Cyclohexylmethyl)-N-cyclopropylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-N-cyclopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyclohexylmethyl group and a cyclopropyl group attached to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-cyclopropylguanidine typically involves the reaction of cyclohexylmethylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)-N-cyclopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Cyclohexylmethyl)-N-cyclopropylurea, while reduction could produce N-(Cyclohexylmethyl)-N-cyclopropylamine.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-N-cyclopropylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-N-cyclopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclohexylmethyl)-N-cyclopropylamine
- N-(Cyclohexylmethyl)-N-cyclopropylurea
- N-(Cyclohexylmethyl)-N-cyclopropylcarbamate
Uniqueness
N-(Cyclohexylmethyl)-N-cyclopropylguanidine is unique due to its specific combination of cyclohexylmethyl and cyclopropyl groups attached to the guanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-1-cyclopropylguanidine |
InChI |
InChI=1S/C11H21N3/c12-11(13)14(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H3,12,13) |
Clé InChI |
MFSVHWOYXIAIBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN(C2CC2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)






![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)




